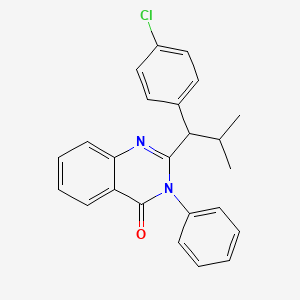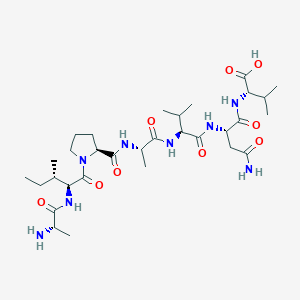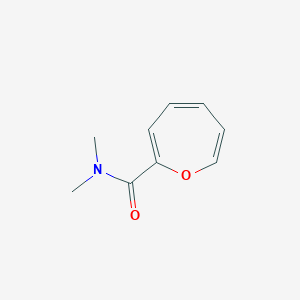![molecular formula C22H22OS B14200912 Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(3-phenylpropyl)- CAS No. 835626-65-8](/img/structure/B14200912.png)
Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(3-phenylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(3-phenylpropyl)- is a chemical compound with the molecular formula C22H22OS It is known for its unique structural features, which include a benzene ring substituted with a sulfinyl group and a phenylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(3-phenylpropyl)- typically involves the reaction of 4-methylphenylsulfinyl chloride with 3-phenylpropylbenzene under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfinyl linkage. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and final synthesis. The use of advanced techniques such as chromatography and recrystallization ensures the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(3-phenylpropyl)- undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation)
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Sulfide derivatives
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(3-phenylpropyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(3-phenylpropyl)- involves its interaction with specific molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing the oxidative state of the compound. Additionally, the benzene ring can engage in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and reactivity.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1-methyl-4-[(phenylmethyl)sulfinyl)]-
- Benzene, 1-methyl-4-(phenylsulfonyl)-
Uniqueness
Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(3-phenylpropyl)- is unique due to its specific substitution pattern and the presence of both a sulfinyl and a phenylpropyl group. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
CAS No. |
835626-65-8 |
|---|---|
Molecular Formula |
C22H22OS |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
1-[(S)-(4-methylphenyl)sulfinyl]-2-(3-phenylpropyl)benzene |
InChI |
InChI=1S/C22H22OS/c1-18-14-16-21(17-15-18)24(23)22-13-6-5-11-20(22)12-7-10-19-8-3-2-4-9-19/h2-6,8-9,11,13-17H,7,10,12H2,1H3/t24-/m0/s1 |
InChI Key |
IICAAYNLBDMOHY-DEOSSOPVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[S@](=O)C2=CC=CC=C2CCCC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)C2=CC=CC=C2CCCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Chloromethyl)-9-hydroxy-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14200829.png)

![Ethyl 3-[(1-ethoxyethylidene)hydrazinylidene]-2-oxobutanoate](/img/structure/B14200852.png)

![N-(2-Aminophenyl)-4-[(3-ethyl-1H-indazol-1-yl)methyl]benzamide](/img/structure/B14200855.png)
![3-(Thiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]quinoxalin-2-amine](/img/structure/B14200862.png)
![3-[2-(4-Methoxyphenyl)-2-(phenylsulfanyl)ethenyl]pyridine](/img/structure/B14200868.png)
![N-(4-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14200882.png)




![Sulfamide, [6-(trifluoromethyl)-9H-carbazol-2-yl]-](/img/structure/B14200897.png)

